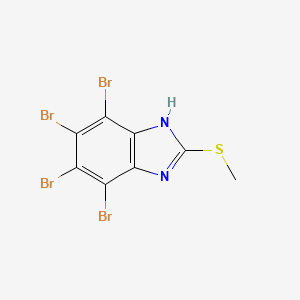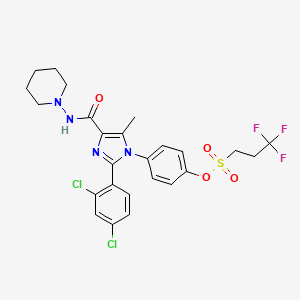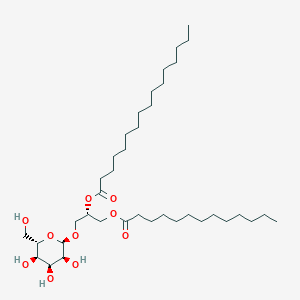
Tris(hydroxyethyl)aminomethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(hydroxyethyl)aminomethane, also known as tromethamine, is an organic compound with the molecular formula C₄H₁₁NO₃. It is widely used in biochemistry and molecular biology as a buffering agent due to its ability to maintain a stable pH in solutions. This compound is particularly valuable in the preparation of buffer solutions such as Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE), which are essential for nucleic acid electrophoresis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(hydroxyethyl)aminomethane can be synthesized through a two-step process. Initially, nitromethane reacts with formaldehyde to form tris(hydroxymethyl)nitromethane. This intermediate is then reduced to this compound using hydrogen in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the reaction of nitromethane with polyoxymethylene in a concentrated alcohol medium, followed by acidification and reduction with hydrogen in the presence of methylene chloride .
Análisis De Reacciones Químicas
Types of Reactions: Tris(hydroxyethyl)aminomethane undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with aldehydes to form Schiff bases.
Complexation Reactions: It can form complexes with metal ions in solution.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aldehydes under mild conditions.
Complexation Reactions: Involve metal ions in aqueous solutions.
Major Products:
Schiff Bases: Formed from condensation reactions with aldehydes.
Metal Complexes: Formed from reactions with metal ions.
Aplicaciones Científicas De Investigación
Tris(hydroxyethyl)aminomethane is extensively used in various scientific research applications:
Biochemistry and Molecular Biology: As a buffering agent in the preparation of buffer solutions like TAE and TBE
Clinical Research: Used in diagnostic assays and as a standard for acid solutions.
Cell Biology: Enhances cell membrane permeability and is used in protein extraction.
Medicine: Employed as an alternative to sodium bicarbonate in the treatment of metabolic acidosis.
Mecanismo De Acción
Tris(hydroxyethyl)aminomethane acts as a buffer by maintaining the pH of solutions within a narrow range. It achieves this by neutralizing acids and bases, thereby stabilizing the pH. In medical applications, it helps manage metabolic acidosis by binding to hydrogen ions and forming a protonated complex that is excreted in the urine .
Comparación Con Compuestos Similares
Tris(hydroxymethyl)aminomethane Hydrochloride: A derivative used in slightly acidic environments.
Tris(hydroxymethyl)aminomethane Acetate: Another derivative with similar buffering properties.
Uniqueness: Tris(hydroxyethyl)aminomethane is unique due to its optimal pKa of 8.1, making it suitable for maintaining pH within the physiological range (pH 7-9). This property, along with its high solubility in water and stability, makes it an indispensable reagent in biochemical and molecular biology laboratories .
Propiedades
Número CAS |
75376-20-4 |
|---|---|
Fórmula molecular |
C7H17NO3 |
Peso molecular |
163.21 g/mol |
Nombre IUPAC |
3-amino-3-(2-hydroxyethyl)pentane-1,5-diol |
InChI |
InChI=1S/C7H17NO3/c8-7(1-4-9,2-5-10)3-6-11/h9-11H,1-6,8H2 |
Clave InChI |
GKODZWOPPOTFGA-UHFFFAOYSA-N |
SMILES canónico |
C(CO)C(CCO)(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-{[6-(Benzyloxy)-9-isopropyl-9H-purin-2-YL]amino}butan-1-OL](/img/structure/B10759382.png)
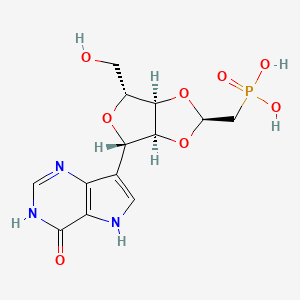
![3-[[(3R,3aR,6S,6aR)-3-(4-carbamimidoylphenoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy]benzenecarboximidamide](/img/structure/B10759394.png)
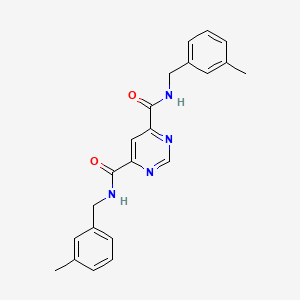
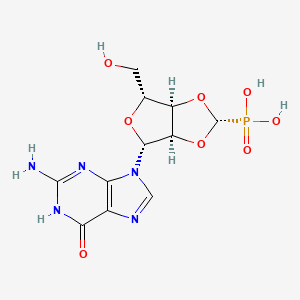
![2-[(3,5-Dichloro-4-trioxidanylphenyl)amino]benzoic acid](/img/structure/B10759406.png)

![4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide](/img/structure/B10759429.png)
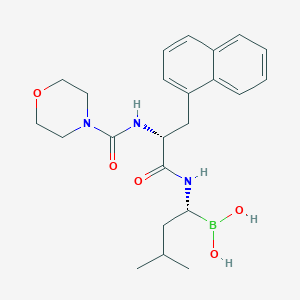
![2''-O-[N-(3-(aminopropyl)2-aminoethyl]paromomycin](/img/structure/B10759445.png)
